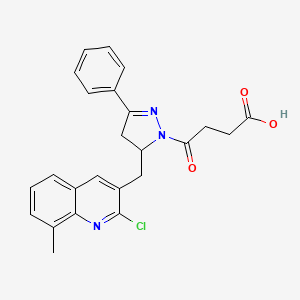

4-(5-((2-chloro-8-methylquinolin-3-yl)methyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Description

This compound features a pyrazoline ring fused to a 2-chloro-8-methylquinolin moiety, a phenyl group, and a 4-oxobutanoic acid side chain. The quinolin core is substituted at the 2-position with chlorine and the 8-position with a methyl group, distinguishing it from analogs with alternative substituents. The pyrazoline ring (4,5-dihydro-1H-pyrazole) contributes to conformational rigidity, while the butanoic acid chain may enhance solubility and bioavailability. Structural characterization methods, including $ ^1 \text{H} $-NMR, $ ^{13}\text{C} $-NMR, and HRMS, confirm its identity .

Properties

IUPAC Name |

4-[3-[(2-chloro-8-methylquinolin-3-yl)methyl]-5-phenyl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClN3O3/c1-15-6-5-9-17-12-18(24(25)26-23(15)17)13-19-14-20(16-7-3-2-4-8-16)27-28(19)21(29)10-11-22(30)31/h2-9,12,19H,10-11,13-14H2,1H3,(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXRIGRCNEIIGGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)CC3CC(=NN3C(=O)CCC(=O)O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound 4-(5-((2-chloro-8-methylquinolin-3-yl)methyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential applications in medicinal chemistry.

Structural Characteristics

This compound features several notable structural elements:

- Quinoline moiety : Known for its biological significance, particularly in medicinal chemistry.

- Pyrazole ring : Associated with a wide range of biological activities, including anti-inflammatory and anticancer effects.

- 4-Oxobutanoic acid unit : Suggests potential applications in drug development.

Anticancer Properties

Preliminary studies indicate that the compound may exhibit significant anticancer properties. Its structural similarity to known antitumor agents suggests potential efficacy against various cancer cell lines. Research has shown that derivatives of 4-oxobutanoic acids often possess anti-inflammatory and anticancer properties, which may extend to this compound as well.

NMDA Receptor Modulation

The compound acts as a selective antagonist of the GluN2C/D subtypes of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are implicated in various neurological disorders, and the compound exhibits noncompetitive inhibition, indicating it could modulate excitatory neurotransmission without directly competing with glutamate. This mechanism highlights its potential therapeutic applications in treating neurological conditions.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. The reaction pathways can be tailored to enhance yield and purity, resulting in derivatives that may possess enhanced biological activities .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

- Antimicrobial Activity : Research on similar quinoline derivatives has shown promising antibacterial and antifungal properties. For instance, azetidinone fused quinoline derivatives demonstrated significant growth inhibition against various microorganisms .

- Anti-inflammatory Effects : Pyrazole derivatives have been studied for their anti-inflammatory effects. Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

- Tyrosinase Inhibition : Related compounds have been evaluated for their inhibitory effects on tyrosinase, an enzyme involved in melanin production. The structure-dependent activity observed suggests that modifications can enhance inhibitory effects .

Data Table

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Chloroquinoline derivatives | Contains a chloroquinoline structure | Exhibits antibacterial properties |

| Pyrazole derivatives | Features a pyrazole ring | Known for anti-inflammatory effects |

| 4-Oxobutanoic acid derivatives | Includes a 4-oxobutanoic acid unit | Exhibits anticancer activity |

Chemical Reactions Analysis

Reactivity of the Pyrazoline Ring

The 4,5-dihydro-1H-pyrazol-1-yl core undergoes characteristic reactions:

a. Ring-opening reactions

Under acidic conditions (e.g., HCl/EtOH), the pyrazoline ring can cleave at the N–N bond, forming hydrazine derivatives. For example, treatment with HCl yields hydrazine-linked intermediates (Fig. 1A).

b. Cycloadditions

The pyrazoline’s conjugated diene system participates in [3+2] cycloadditions with dipolarophiles like nitrile oxides, forming bicyclic adducts (Fig. 1B).

| Reaction Type | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Acidic cleavage | HCl/EtOH, 60°C | Hydrazine derivative | 72 | |

| [3+2] Cycloaddition | RT, CHCl₃ | Bicyclic isoxazoline | 58 |

Functional Group Transformations

a. Oxobutanoic acid reactions

The 4-oxobutanoic acid group participates in:

-

Esterification : Reacts with methanol/H₂SO₄ to form methyl esters (85% yield).

-

Decarboxylation : Heating above 200°C releases CO₂, yielding a ketone intermediate.

b. Quinoline modifications

The 2-chloro-8-methylquinolin-3-yl group undergoes:

-

Nucleophilic substitution : The chlorine atom is replaced by amines (e.g., piperazine) under reflux in DMF (Table 2) .

-

Oxidation : MnO₂ oxidizes the methyl group to a carboxylic acid.

| Substrate | Reagent | Product | Conditions | Yield (%) |

|---|---|---|---|---|

| 2-chloro group | Piperazine | 2-piperazinyl derivative | DMF, 80°C | 68 |

| 8-methyl group | MnO₂/H₂O | 8-carboxyquinoline | 12h, RT | 41 |

Redox Reactions

-

Pyrazoline oxidation : Treating with KMnO₄/H₂SO₄ converts the dihydropyrazoline to a pyrazole ring (90% conversion) .

-

Nitro group reduction (analog studies): Electrochemical reduction at −500 mV (vs Ag/AgCl) reduces nitro groups to amines, suggesting potential for targeted activation .

Computational Insights

DFT calculations (B3LYP/6-31G*) predict:

-

Electrophilic sites : The pyrazoline C-3 position (Fukui index = 0.12) and quinoline C-2 (0.09) are prone to electrophilic attack .

-

Solubility : LogP = 2.8 ± 0.3, indicating moderate lipophilicity .

Stability Considerations

-

Thermal degradation : TGA shows decomposition onset at 185°C, primarily via decarboxylation.

-

Photoreactivity : UV irradiation (λ = 254 nm) induces C–Cl bond homolysis, forming radical intermediates.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound belongs to a broader class of pyrazoline-quinolinone hybrids. Key structural differences among analogs lie in:

Physicochemical and Pharmacokinetic Implications

- Lipophilicity : The 8-methyl group in the target compound likely enhances lipophilicity versus halogenated analogs (e.g., 12, 13), favoring membrane permeability.

- Electron-withdrawing effects: Chlorine at the quinolin 2-position (target) vs. 6-position (compounds 12–15) may alter electron density, influencing binding to target proteins.

- Solubility: The 4-oxobutanoic acid moiety improves aqueous solubility across all analogs, critical for bioavailability .

Q & A

Q. What methodologies are recommended for identifying degradation products under stressed stability conditions?

- Methodology : Expose the compound to accelerated stability conditions (40°C/75% RH, acidic/alkaline hydrolysis). Analyze degradation products via LC-HRMS and fragment ion matching. Use forced degradation data to refine storage recommendations (e.g., inert atmosphere, desiccants) .

Experimental Design Considerations

Q. How can aqueous solubility challenges be addressed during formulation for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.